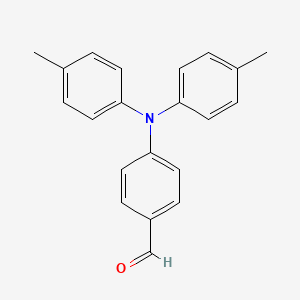

4-Di-p-tolylamino-benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-16-3-9-19(10-4-16)22(20-11-5-17(2)6-12-20)21-13-7-18(15-23)8-14-21/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGLXUJEPIVZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068432 | |

| Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42906-19-4 | |

| Record name | 4-[Bis(4-methylphenyl)amino]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42906-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(bis(4-methylphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042906194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[bis(p-tolyl)amino]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-[Bis(4-methylphenyl)amino]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[Bis(4-methylphenyl)amino]benzaldehyde, a key triarylamine derivative, is a building block of significant interest in the fields of materials science and pharmaceuticals due to its unique optoelectronic properties. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will dissect the nuances of the modern Buchwald-Hartwig amination and the classic Ullmann condensation, offering field-proven insights to enable researchers to make informed decisions for efficient and scalable synthesis.

Introduction: The Significance of 4-[Bis(4-methylphenyl)amino]benzaldehyde

4-[Bis(4-methylphenyl)amino]benzaldehyde, also known as 4-(di-p-tolylamino)benzaldehyde, belongs to the class of triarylamine compounds. These molecules are characterized by a central nitrogen atom bonded to three aromatic rings. This structure imparts excellent hole-transporting capabilities, making them crucial components in organic light-emitting diodes (OLEDs), xerographic photoreceptors, and other electroluminescent devices.[1] The presence of the aldehyde functional group provides a reactive handle for further molecular elaboration, allowing for its incorporation into more complex architectures such as polymers, dendrimers, and pharmaceutical scaffolds. The synthesis of this compound with high purity and yield is a critical step in the development of these advanced materials and molecules.

Overview of Primary Synthetic Strategies

The construction of the core C-N bond between the diarylamine and the benzaldehyde moiety is the key challenge in synthesizing 4-[Bis(4-methylphenyl)amino]benzaldehyde. Historically, this was achieved through copper-catalyzed methods, which often required harsh reaction conditions.[2] Modern synthetic organic chemistry, however, offers more efficient and milder alternatives. The two most prominent and reliable strategies are:

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation.[3][4] It is celebrated for its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[5]

-

Ullmann Condensation: A classical copper-catalyzed reaction. While it often requires higher temperatures, recent advancements with the use of ligands have significantly improved its efficiency and moderated the required conditions.[1][6]

A third, less common but viable route, is the Vilsmeier-Haack reaction , which formylates a pre-existing triarylamine (4,4'-dimethyltriphenylamine) to introduce the aldehyde group.[7][8] This guide will focus on the more convergent cross-coupling strategies.

Pathway I: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[9] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[3]

Mechanistic Rationale and Causality

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underscores the importance of each component.[10]

-

Oxidative Addition: The cycle begins with a Pd(0) complex, which undergoes oxidative addition to the aryl halide (e.g., 4-fluorobenzaldehyde or 4-chlorobenzaldehyde). This step forms a Pd(II) intermediate.[11] The reactivity order for the halide is typically I > Br > Cl > F.

-

Ligand Association & Amine Coordination: The diarylamine (di-p-tolylamine) coordinates to the Pd(II) center.

-

Deprotonation: A base (e.g., sodium tert-butoxide) removes a proton from the coordinated amine, forming a palladium amido complex.

-

Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, yielding the desired 4-[Bis(4-methylphenyl)amino]benzaldehyde and regenerating the Pd(0) catalyst.[12]

Expert Insight—The Critical Role of the Ligand: The choice of phosphine ligand is paramount to the success of the reaction. Bulky, electron-rich biaryl phosphine ligands, such as XPhos or RuPhos, are often superior.[13] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination.[12][14] The steric bulk helps prevent the formation of inactive catalyst dimers and can suppress side reactions like β-hydride elimination.[3]

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on available starting materials and laboratory conditions.

Reaction Scheme: 4-Chlorobenzaldehyde + Di-p-tolylamine ---(Pd Catalyst, Ligand, Base)--> 4-[Bis(4-methylphenyl)amino]benzaldehyde

Materials:

-

4-Chlorobenzaldehyde (1.0 eq)

-

Di-p-tolylamine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 4-chlorobenzaldehyde, di-p-tolylamine, XPhos, and sodium tert-butoxide.

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by the Pd₂(dba)₃ catalyst.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the organic filtrate with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a yellow powder.[15]

Pathway II: The Ullmann Condensation Approach

The Ullmann condensation is the classic method for forming aryl-nitrogen bonds, relying on a copper catalyst.[16][17] While traditionally requiring harsh conditions (high temperatures, polar aprotic solvents), modern protocols have made it a more viable and scalable option.[1]

Mechanistic Rationale and Causality

The Ullmann reaction is generally understood to involve copper(I) species.[6]

-

Formation of Copper Amide: The base (e.g., potassium carbonate) reacts with di-p-tolylamine to form a potassium amide salt, which then undergoes salt metathesis with a Cu(I) salt (e.g., CuI) to form a copper(I) amide.

-

Oxidative Addition/Coupling: The copper(I) amide reacts with the aryl halide (e.g., 4-iodobenzaldehyde). The exact mechanism is debated but is thought to proceed via an oxidative addition-reductive elimination pathway or a four-center transition state.

-

Product Formation: The coupling yields the target triarylamine and a copper(I) halide salt.

Expert Insight—Ligand Acceleration: A significant breakthrough in Ullmann chemistry was the discovery that chelating ligands, such as 1,10-phenanthroline, can dramatically accelerate the reaction.[1] These ligands stabilize the copper intermediates and increase their solubility and reactivity, allowing the reaction to proceed at significantly lower temperatures (e.g., 100-150 °C instead of >200 °C).[2] This modification makes the Ullmann condensation more practical and less prone to side reactions.

Detailed Experimental Protocol

Reaction Scheme: 4-Iodobenzaldehyde + Di-p-tolylamine ---(Cu Catalyst, Ligand, Base)--> 4-[Bis(4-methylphenyl)amino]benzaldehyde

Materials:

-

4-Iodobenzaldehyde (1.0 eq)

-

Di-p-tolylamine (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

1,10-Phenanthroline (0.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous 1,2-Dichlorobenzene or DMF

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 4-iodobenzaldehyde, di-p-tolylamine, CuI, 1,10-phenanthroline, and finely ground potassium carbonate.

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Add anhydrous 1,2-dichlorobenzene.

-

Reaction: Heat the mixture to 140-160 °C with vigorous stirring for 24-48 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature. Dilute with toluene and filter to remove insoluble inorganic salts.

-

Extraction: Wash the filtrate sequentially with aqueous ammonia (to remove copper salts) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under vacuum.

-

Purification: Purify the residue by column chromatography on silica gel to afford the final product.

Comparative Analysis of Synthetic Pathways

| Feature | Buchwald-Hartwig Amination | Ligand-Accelerated Ullmann Condensation |

| Catalyst | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., CuI) |

| Ligand | Bulky Biaryl Phosphines (e.g., XPhos) | Chelating N-ligands (e.g., 1,10-Phenanthroline) |

| Reaction Temp. | 80 - 120 °C | 120 - 180 °C |

| Substrate Scope | Excellent (Cl, Br, I, OTf) | Good (prefers I, Br) |

| Functional Groups | High tolerance | Moderate tolerance |

| Advantages | Milder conditions, high yields, broad applicability.[18] | Lower catalyst cost, often scalable.[1] |

| Disadvantages | High cost of Palladium and ligands. | Higher temperatures, sometimes longer reaction times.[16] |

Purification and Characterization

Regardless of the synthetic route, purification is crucial.

-

Purification: Column chromatography using silica gel with a mobile phase of hexane and ethyl acetate is the standard method. Recrystallization from a solvent like hexane can also be employed to obtain highly pure material.[15]

-

Characterization: The identity and purity of the final product, a yellow powder with a melting point of 112-113 °C, should be confirmed using standard analytical techniques:[15]

Workflow Visualization

The general workflow for the synthesis and purification of 4-[Bis(4-methylphenyl)amino]benzaldehyde via a cross-coupling reaction is depicted below.

Caption: General workflow for synthesis, purification, and analysis.

Conclusion

The synthesis of 4-[Bis(4-methylphenyl)amino]benzaldehyde is readily achievable through well-established cross-coupling methodologies. The Buchwald-Hartwig amination offers a highly versatile and efficient route with excellent functional group tolerance under relatively mild conditions, making it a preferred choice in many research settings. For larger-scale synthesis where cost is a primary concern, the ligand-accelerated Ullmann condensation presents a robust and economically viable alternative. The selection of a specific pathway should be guided by the available starting materials, scale of the reaction, and the specific requirements for purity and yield. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this valuable compound for applications in advanced materials and drug discovery.

References

- 1. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 2. scispace.com [scispace.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. [Comprehensive undergraduate experiment: synthesis and chromism of 4-[bis(4-methylphenyl)amino] benzaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. research.rug.nl [research.rug.nl]

- 14. pubs.acs.org [pubs.acs.org]

- 15. echemi.com [echemi.com]

- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 17. synarchive.com [synarchive.com]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 20. 4-(Bis(p-tolyl)amino)benzaldehyde | C21H19NO | CID 170701 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Formyl-4',4''-dimethyltriphenylamine spectral data (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectral Characterization of 4-Formyl-4',4''-dimethyltriphenylamine

Introduction

4-Formyl-4',4''-dimethyltriphenylamine is a tertiary amine derivative possessing a unique combination of electron-donating dimethylamino groups and an electron-withdrawing formyl group. This molecular architecture makes it a compound of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and dye-sensitized solar cells. The triphenylamine (TPA) core is a well-established hole-transporting moiety, and the strategic placement of functional groups allows for the fine-tuning of its electronic and photophysical properties.

As a Senior Application Scientist, the unambiguous structural confirmation and purity assessment of such a molecule are paramount before its incorporation into advanced materials or complex chemical syntheses. This guide provides a comprehensive overview of the expected spectral data for 4-Formyl-4',4''-dimethyltriphenylamine, grounded in fundamental principles and data from analogous structures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected spectral features and outlining standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Preview

To interpret spectral data effectively, one must first understand the molecule's structure and the distinct chemical environments of its atoms.

Chemical Structure

The structure consists of a central nitrogen atom bonded to three phenyl rings. One ring is substituted with a formyl group at the para position, while the other two rings each bear a methyl group, also at the para position.

A diagram illustrating the chemical structure and atom numbering scheme for 4-Formyl-4',4''-dimethyltriphenylamine.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Central Nitrogen N [label="N", pos="0,0!", fontcolor="#202124"];

// Phenyl Ring 1 (with Formyl group) C1 [label="C1", pos="-1.5,0.866!", fontcolor="#202124"]; C2 [label="C2", pos="-2.5,0.866!", fontcolor="#202124"]; C3 [label="C3", pos="-3,0!", fontcolor="#202124"]; C4 [label="C4", pos="-2.5,-0.866!", fontcolor="#202124"]; C5 [label="C5", pos="-1.5,-0.866!", fontcolor="#202124"]; C6 [label="C6", pos="-1,0!", fontcolor="#202124"]; N -- C6; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Formyl Group C_formyl [label="C", pos="-4,-0!", fontcolor="#202124"]; H_formyl [label="H", pos="-4.5,0.5!", fontcolor="#202124"]; O_formyl [label="O", pos="-4.5,-0.5!", fontcolor="#202124"]; C3 -- C_formyl; C_formyl -- H_formyl; C_formyl -- O_formyl [label="="];

// Phenyl Ring 2 (with Methyl group) C7 [label="C7'", pos="0.75,1.3!", fontcolor="#202124"]; C8 [label="C8'", pos="1.25,2.165!", fontcolor="#202124"]; C9 [label="C9'", pos="2.25,2.165!", fontcolor="#202124"]; C10 [label="C10'", pos="2.75,1.3!", fontcolor="#202124"]; C11 [label="C11'", pos="2.25,0.433!", fontcolor="#202124"]; C12 [label="C12'", pos="1.25,0.433!", fontcolor="#202124"]; N -- C12; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7;

// Methyl Group 1 C_methyl1 [label="CH₃", pos="3.75,1.3!", fontcolor="#202124"]; C10 -- C_methyl1;

// Phenyl Ring 3 (with Methyl group) C13 [label="C7''", pos="0.75,-1.3!", fontcolor="#202124"]; C14 [label="C8''", pos="1.25,-2.165!", fontcolor="#202124"]; C15 [label="C9''", pos="2.25,-2.165!", fontcolor="#202124"]; C16 [label="C10''", pos="2.75,-1.3!", fontcolor="#202124"]; C17 [label="C11''", pos="2.25,-0.433!", fontcolor="#202124"]; C18 [label="C12''", pos="1.25,-0.433!", fontcolor="#202124"]; N -- C18; C13 -- C14 -- C15 -- C16 -- C17 -- C18 -- C13;

// Methyl Group 2 C_methyl2 [label="CH₃", pos="3.75,-1.3!", fontcolor="#202124"]; C16 -- C_methyl2; }

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Acquisition: Record the spectrum at room temperature. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals and reference the spectrum to the TMS peak.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration | Rationale |

| ~9.5 - 9.9 | Aldehyde (-CHO) | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the C=O bond. A reported value for this compound is δ 9.47 (s)[1]. |

| ~7.6 - 7.8 | Aromatic (ortho to -CHO) | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing effect of the formyl group. |

| ~7.0 - 7.3 | Aromatic (ortho to -N) | Multiplet (m) | 10H | Protons on the phenyl rings are in a complex region, influenced by both the central nitrogen and the para-substituents. |

| ~2.3 - 2.4 | Methyl (-CH₃) | Singlet (s) | 6H | The two methyl groups are chemically equivalent and appear as a single, sharp peak in the aliphatic region. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Acquisition: Typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is required compared to ¹H NMR.

-

Processing: Standard Fourier transformation, phasing, and baseline correction.

Key signals will correspond to the aldehyde carbonyl, the various aromatic carbons, and the methyl carbons.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~190 - 193 | Aldehyde Carbonyl (C=O) | The carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature for aldehydes[2]. |

| ~150 - 155 | Aromatic C (C-N, formyl ring) | The carbon directly attached to the nitrogen on the formyl-substituted ring is expected to be downfield. |

| ~145 - 150 | Aromatic C (C-N, methyl rings) | Carbons attached to the central nitrogen. |

| ~135 - 140 | Aromatic C (C-CH₃) | Carbons bearing the methyl groups. |

| ~130 - 133 | Aromatic C (ortho to -CHO) | Aromatic carbons adjacent to the formyl group. |

| ~120 - 130 | Aromatic C (unsubstituted) | Remaining aromatic carbons appear in the typical range. |

| ~20 - 22 | Methyl (-CH₃) | The aliphatic methyl carbons will appear far upfield, consistent with sp³ hybridized carbons attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background scan is performed first.

-

Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

The IR spectrum will be dominated by vibrations from the aldehyde and the aromatic rings.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~2820 and ~2720 | C-H Stretch (Aldehyde) | Medium/Weak | These two bands, known as Fermi doublets, are characteristic of the C-H stretch in an aldehyde group. |

| ~1700 - 1680 | C=O Stretch (Aldehyde) | Strong, Sharp | The carbonyl stretch is one of the most intense and recognizable peaks in an IR spectrum due to the large change in dipole moment during vibration[2][3]. Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic aldehyde. |

| ~1600 and ~1480 | C=C Stretch (Aromatic) | Medium | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic rings. |

| ~1320 | C-N Stretch (Aryl Amine) | Medium | The stretching vibration of the carbon-nitrogen bond of the triphenylamine core. |

| ~820 | C-H Bend (Para-disubstituted) | Strong | This strong out-of-plane bending vibration is highly characteristic of 1,4-disubstituted (para) aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Sample Introduction: The sample is introduced into the instrument, often dissolved in a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI) or as a solid for Electron Ionization (EI).

-

Ionization: The sample is ionized (e.g., by electron impact or protonation).

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

The molecular formula of 4-Formyl-4',4''-dimethyltriphenylamine is C₂₁H₁₉NO, giving it a monoisotopic mass of approximately 301.15 Da.

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak (or [M+H]⁺ in ESI) at m/z ≈ 301.

-

Key Fragments: The molecule is expected to fragment in a predictable manner. The most likely initial fragmentations involve the loss of the weakest bonds or stable neutral molecules.

-

Loss of the formyl radical (•CHO): A significant peak would be expected at m/z ≈ 272, corresponding to the [M - 29]⁺ ion.

-

Loss of a methyl radical (•CH₃): A peak at m/z ≈ 286, corresponding to the [M - 15]⁺ ion, is also plausible.

-

A diagram illustrating a predicted primary fragmentation pathway for 4-Formyl-4',4''-dimethyltriphenylamine under electron ionization.

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

parent [label="[C₂₁H₁₉NO]⁺\nm/z = 301\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="[C₂₀H₁₉N]⁺\nm/z = 272", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag2 [label="[C₂₀H₁₆NO]⁺\nm/z = 286", fillcolor="#FBBC05", fontcolor="#202124"];

parent -> frag1 [label="- •CHO (29 Da)"]; parent -> frag2 [label="- •CH₃ (15 Da)"]; }

Conclusion

The comprehensive spectral analysis of 4-Formyl-4',4''-dimethyltriphenylamine provides a self-validating system for its structural confirmation. The ¹H NMR spectrum is defined by a characteristic downfield aldehyde singlet around δ 9.47 ppm[1]. The ¹³C NMR spectrum is anchored by the carbonyl carbon peak near δ 190 ppm. IR spectroscopy confirms the key functional groups with a strong C=O stretch around 1700 cm⁻¹ and characteristic aldehyde C-H stretches. Finally, mass spectrometry verifies the molecular weight with a molecular ion peak at m/z ≈ 301 and shows predictable fragmentation patterns. Together, these techniques provide an unambiguous fingerprint, ensuring the identity and purity of the material for researchers and drug development professionals.

References

A Technical Guide to the Crystal Structure of 4-Di-p-tolylamino-benzaldehyde

Abstract

4-Di-p-tolylamino-benzaldehyde is a propeller-shaped, non-planar molecule belonging to the triphenylamine (TPA) class of compounds.[1][2] TPA derivatives are crucial building blocks in materials science, finding applications in organic electronics and photovoltaics due to their strong electron-donating nature and excellent charge-transporting capabilities.[2] This guide provides a comprehensive technical overview of the synthesis, crystal growth, and detailed crystallographic analysis of this compound. We will delve into the causality behind the experimental protocols, present a thorough examination of the molecule's solid-state architecture—including intramolecular geometry and intermolecular packing—and connect these structural features to the material's properties. The content herein is synthesized from established literature and crystallographic databases to ensure scientific integrity and provide actionable insights for professionals in the field.

Introduction: The Significance of Molecular Architecture

Triphenylamine (TPA) derivatives are renowned for their unique propeller-like structure, which inhibits the close face-to-face π-stacking that often leads to fluorescence quenching in the solid state.[1][2] This non-planar conformation is beneficial for creating amorphous materials with strong fluorescence and mechanoluminescence properties.[2][3] The title compound, this compound (also known as 4-Formyl-4',4''-dimethyltriphenylamine), combines the electron-donating TPA core with an electron-withdrawing benzaldehyde group, forming a classic push-pull (D-π-A) system.[4][5]

Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount. The crystal structure dictates a material's bulk properties, including its charge mobility, photophysical response, and thermal stability. For researchers in drug development and materials science, a detailed crystallographic map provides the foundation for structure-property relationship studies, enabling the rational design of novel molecules with tailored functionalities.[6] This guide serves as a technical resource, elucidating the critical structural features of this compound.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of this compound is typically achieved via a Vilsmeier-Haack formylation reaction on N,N-Di-p-tolylaniline. This standard organic chemistry procedure is reliable and scalable. The subsequent challenge, and a critical step for structural analysis, is the growth of high-quality single crystals.

Synthesis Protocol

-

Rationale: The Vilsmeier-Haack reaction is the method of choice for formylating activated aromatic rings, such as the electron-rich triphenylamine system. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF).

-

Step-by-Step Procedure:

-

Reagent Preparation: In a flame-dried three-neck flask under an inert nitrogen atmosphere, dissolve N,N-Di-p-tolylaniline (1 equivalent) in anhydrous DMF (acting as both solvent and reagent).

-

Vilsmeier Reagent Formation: Cool the solution in an ice bath (0–5 °C). Slowly add phosphorus oxychloride (POCl₃, ~1.3 equivalents) dropwise, maintaining the low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for approximately 1-2 hours.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Cool the reaction mixture and carefully pour it into a beaker of crushed ice.[7]

-

Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated sodium hydroxide or sodium carbonate solution until the pH is approximately 7. A precipitate of the crude product will form.[7]

-

Purification: Filter the solid precipitate, wash thoroughly with water, and dry. For ultimate purity, recrystallize the crude product from a suitable solvent like ethanol to yield yellow-green crystals.[7]

-

-

Verification: Purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis (literature melting point: 109-113 °C) before proceeding.[7][8]

Single Crystal Growth

-

Rationale: The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a defect-free lattice. The choice of solvent is critical; the ideal solvent dissolves the compound moderately at high temperatures and poorly at low temperatures. Slow evaporation is a robust and accessible technique for this purpose.

-

Recommended Protocol (Slow Evaporation):

-

Prepare a saturated solution of purified this compound in a suitable solvent (e.g., chloroform, acetonitrile, or an ethanol/chloroform mixture) in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes. This restricts the rate of evaporation.

-

Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Allow the solvent to evaporate slowly over several days to weeks. High-quality, single crystals suitable for X-ray diffraction will form.

-

Crystallographic Analysis

The definitive crystal structure of this compound is available through the Cambridge Structural Database (CSD), which provides the essential data for a detailed analysis.[4]

Experimental Workflow for Structure Determination

The process of determining a crystal structure follows a well-defined, standardized workflow.

References

- 1. Dual-state emission triphenylamine-coumarin fluorescent polymorphs: halochromic reversible fluorescence switching and π–π stacking facilitated picric ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00054H [pubs.rsc.org]

- 2. V-shaped pyranylidene/triphenylamine-based chromophores with enhanced photophysical, electrochemical and nonlinear optical properties - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00415H [pubs.rsc.org]

- 3. Halogen-substituted triphenylamine derivatives with intense mechanoluminescence properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. 4-(Bis(p-tolyl)amino)benzaldehyde | C21H19NO | CID 170701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Di-p-tolylamino)benzaldehyde | 42906-19-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

Solubility and physical properties of 4-Di-p-tolylamino-benzaldehyde

An In-Depth Technical Guide to the Solubility and Physical Properties of 4-Di-p-tolylamino-benzaldehyde

Introduction

This compound, also known as 4-[Bis(4-methylphenyl)amino]benzaldehyde, is a tertiary amine and an aromatic aldehyde derivative.[1][2][3] With the chemical formula C₂₁H₁₉NO, this compound is a significant building block in materials science and organic synthesis, particularly in the development of dyes, molecular sensors, and organic electronic materials.[3][4] Its utility stems from the unique electronic properties conferred by the electron-donating di-p-tolylamino group and the electron-withdrawing benzaldehyde moiety. A thorough understanding of its physical properties and solubility is paramount for its effective application in research and development, enabling professionals to select appropriate solvent systems, design purification protocols, and predict its behavior in various chemical environments.

This guide provides a comprehensive overview of the core physical characteristics and solubility profile of this compound, grounded in established experimental protocols and theoretical principles.

Core Physical and Chemical Properties

The intrinsic physical properties of a compound are dictated by its molecular structure. This compound is a relatively large, non-planar molecule, which results in strong intermolecular van der Waals forces. This leads to its solid state at ambient temperature and a moderately high melting point. The properties listed below are critical for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde | [5][6] |

| CAS Number | 42906-19-4 | [1][5] |

| Molecular Formula | C₂₁H₁₉NO | [1][5] |

| Molecular Weight | 301.39 g/mol | [1][2][5] |

| Appearance | Light yellow to amber to dark green powder or crystal | [2][3] |

| Melting Point | 107.0 to 111.0 °C (Range); typically cited as 109 °C | [1][2][5][7] |

| Boiling Point | 470.5 ± 45.0 °C (Predicted) | [7] |

| Density | 1.138 ± 0.06 g/cm³ (Predicted) | [7] |

Molecular Structure and its Influence on Properties

The physicochemical characteristics of this compound are a direct consequence of its molecular architecture. The diagram below illustrates the relationship between its structural components and its key properties.

Caption: Influence of molecular structure on physical properties.

Solubility Profile

The "like dissolves like" principle is the cornerstone for predicting solubility.[8] The large, non-polar surface area from the three aromatic rings in this compound dominates its solubility characteristics. While the aldehyde group introduces some polarity, it is insufficient to render the molecule soluble in highly polar solvents like water.

Based on its structure and data from analogous compounds like 4-(dimethylamino)benzaldehyde, a qualitative solubility profile can be established.[9]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Slightly Soluble | The large hydrophobic (non-polar) structure of the di-p-tolylamino and phenyl groups outweighs the polarity of the aldehyde group. Hydrogen bonding with the solvent is minimal. |

| Polar Aprotic | Acetone, Acetonitrile (hot), Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | These solvents have sufficient polarity to interact with the aldehyde group, and their organic nature helps solvate the non-polar parts of the molecule. Solubility is noted to be good in hot acetonitrile.[2][7] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Soluble | While the molecule has a polar group, the overall character is largely non-polar and aromatic, favoring interaction with non-polar and aromatic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | These solvents are effective at dissolving moderately polar organic compounds with large non-polar components. |

Experimental Protocols

To ensure reproducibility and accuracy, standardized procedures must be followed. The following sections detail the methodologies for determining the melting point and solubility of this compound.

Protocol 1: Melting Point Determination via Capillary Method

This protocol adheres to the standard capillary method, widely recognized for its accuracy in determining the melting range of a crystalline solid.[10][11][12] A sharp melting range (typically <1°C) is indicative of high purity, whereas a depressed and broad melting range suggests the presence of impurities.[13]

Objective: To accurately determine the melting range of a solid sample.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point.

-

Place a small amount of the crystalline sample onto a clean, dry watch glass.

-

Crush the sample into a fine powder using a spatula.[10]

-

Gently press the open end of a glass capillary tube into the powder until a small amount of sample enters the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the powder tightly into the bottom. A sample height of 2-3 mm is ideal.[10]

-

-

Apparatus Setup (e.g., Mel-Temp):

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure a clear view of the sample through the magnifying lens.

-

-

Approximate Melting Point Determination:

-

Set the apparatus to heat rapidly to get a preliminary, approximate melting point.[13] This saves time and establishes the temperature range for the precise measurement.

-

Record the temperature at which the sample is observed to melt.

-

Allow the apparatus to cool to at least 20°C below this approximate temperature.

-

-

Accurate Melting Point Determination:

-

Insert a new capillary with a fresh sample.

-

Set the heating rate to a slow and steady 1-2°C per minute once the temperature is within 10-15°C of the approximate melting point.[10] A slow ramp rate is critical to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has turned into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Perform the measurement in duplicate to ensure consistency.

-

Protocol 2: Qualitative Solubility Assessment

This protocol provides a systematic workflow to determine the solubility of this compound in various solvents, including an acid-base classification to identify functional group characteristics.[14][15][16]

Objective: To classify the compound's solubility in water, organic solvents, and aqueous acidic/basic solutions.

Caption: Workflow for qualitative solubility classification.

Methodology:

-

General Procedure:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the selected solvent in portions.

-

After each addition, shake the test tube vigorously for at least 60 seconds.[8]

-

Observe the mixture. The compound is considered "soluble" if it dissolves completely. It is "insoluble" if it remains undissolved.[8]

-

-

Solubility Classification:

-

Step 1 (Water): Test for solubility in water. Given its structure, this compound is expected to be insoluble.

-

Step 2 (Aqueous Base): If insoluble in water, test for solubility in 5% aqueous NaOH. Solubility would indicate an acidic functional group. This compound is not expected to be soluble.

-

Step 3 (Aqueous Acid): If insoluble in NaOH, test for solubility in 5% aqueous HCl. The lone pair of electrons on the tertiary amine nitrogen can be protonated by the acid, forming a water-soluble ammonium salt. Therefore, solubility is expected in 5% HCl, classifying the compound as a base (Class B).

-

Step 4 (Organic Solvents): Separately, test for solubility in organic solvents such as THF, DCM, and hot acetonitrile to confirm the profile outlined in the table above.

-

Conclusion

This compound is a solid crystalline compound with a melting point around 109 °C. Its solubility is governed by its predominantly non-polar, aromatic structure, making it highly soluble in chlorinated and polar aprotic organic solvents while being virtually insoluble in water. The presence of the tertiary amine group confers basic properties, allowing it to be solubilized in aqueous acid. The data and protocols presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to handle, purify, and utilize this versatile compound with scientific integrity and predictable outcomes.

References

- 1. 4-(Di-p-tolylamino)benzaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. 4-(Di-p-tolylamino)benzaldehyde | 42906-19-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 4-(Di-p-tolylamino)benzaldehyde | 42906-19-4 | TCI AMERICA [tcichemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-(Di-p-tolylamino)benzaldehyde 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 4-(Bis(p-tolyl)amino)benzaldehyde | C21H19NO | CID 170701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chem.ws [chem.ws]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. thinksrs.com [thinksrs.com]

- 11. westlab.com [westlab.com]

- 12. store.astm.org [store.astm.org]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Electrochemical Characterization of 4-Di-p-tolylamino-benzaldehyde

This guide provides a comprehensive technical overview of the electrochemical characterization of 4-Di-p-tolylamino-benzaldehyde, a key building block in the development of advanced organic electronic materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in practical expertise, explaining the rationale behind experimental choices and ensuring a self-validating system of protocols for robust and reproducible results.

Introduction: The Significance of this compound in Organic Electronics

This compound, also known as 4-[Bis(4-methylphenyl)amino]benzaldehyde or 4-Formyl-4',4''-dimethyltriphenylamine, is a triarylamine derivative of significant interest in the field of organic electronics.[1][2] Its molecular structure, featuring a nitrogen atom bonded to three aromatic rings, imparts excellent hole-transporting properties.[3][4][5] This makes it a valuable component in the design of materials for a range of applications, including organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices.[3][4][6]

The presence of the electron-donating di-p-tolylamino group and the electron-withdrawing benzaldehyde moiety creates a donor-π-acceptor (D-π-A) architecture. This intrinsic electronic asymmetry is fundamental to its function, influencing its photophysical and electrochemical properties. A thorough understanding of its electrochemical behavior is therefore paramount for predicting its performance in a device, particularly its ability to inject and transport charge carriers. This guide will detail the essential electrochemical techniques used to elucidate these properties.

Core Physicochemical Properties

A foundational understanding of the material's basic properties is essential before embarking on electrochemical studies.

| Property | Value | Source |

| CAS Number | 42906-19-4 | [1][2][7] |

| Molecular Formula | C21H19NO | [1][7] |

| Molecular Weight | 301.38 g/mol | [7] |

| Appearance | Light yellow to amber powder/crystal | [1][2] |

| Melting Point | 112-113 °C | [7] |

Foundational Electrochemical Principles: Probing the Frontier Molecular Orbitals

The electrochemical characterization of organic semiconductors like this compound primarily focuses on determining the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals govern the material's ability to donate and accept electrons, respectively, and are thus critical for charge injection and transport in electronic devices.

Cyclic Voltammetry (CV) is the cornerstone technique for these measurements.[8] By applying a linearly varying potential to an electrode immersed in a solution of the analyte, we can induce oxidation (electron removal from the HOMO) and reduction (electron addition to the LUMO) processes and measure the resulting current.

The following diagram illustrates the fundamental workflow for the electrochemical characterization of an organic semiconductor.

Caption: General workflow for the electrochemical characterization of an organic semiconductor.

Detailed Experimental Protocols

Materials and Reagents

-

Analyte: this compound (>98% purity)

-

Solvent: Anhydrous, electrochemical-grade dichloromethane (DCM) or acetonitrile (ACN). The choice of solvent is critical as it dictates the potential window and solubility of the analyte.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP). The supporting electrolyte is essential to ensure conductivity of the solution.

-

Internal Standard (Optional but Recommended): Ferrocene/ferrocenium (Fc/Fc+) couple. This provides a stable reference potential for accurate determination of the analyte's redox potentials.

Instrumentation

-

Potentiostat: A potentiostat capable of performing cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy is required.

-

Three-Electrode Cell:

-

Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode. The working electrode is where the redox reactions of interest occur.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. The potential of the working electrode is measured against the reference electrode.

-

Counter (or Auxiliary) Electrode: Platinum wire or mesh. The counter electrode completes the electrical circuit.

-

Step-by-Step Protocol for Cyclic Voltammetry

-

Solution Preparation:

-

In an inert atmosphere (e.g., a glovebox), prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Ensure the analyte is fully dissolved. Gentle sonication may be applied if necessary.

-

Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Electrode Preparation:

-

Polish the working electrode (e.g., GCE) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and the chosen solvent.

-

Dry the electrode completely before use.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

-

Connect the electrodes to the potentiostat.

-

Perform a cyclic voltammetry scan over a potential range that encompasses the expected oxidation and reduction events. For triarylamine derivatives, a scan from approximately -2.0 V to 2.0 V vs. Ag/AgCl is a good starting point.

-

Set a scan rate of 50-100 mV/s.

-

Record at least three consecutive cycles to ensure the stability of the electrochemical processes.

-

-

Data Acquisition and Analysis:

-

Record the resulting voltammogram (current vs. potential plot).

-

If using an internal standard, add a small amount of ferrocene to the solution and record the voltammogram again. The ferrocene/ferrocenium couple should exhibit a reversible redox wave around +0.4 to +0.5 V vs. Ag/AgCl in many organic solvents.

-

Determine the onset oxidation potential (E_onset_ox) and onset reduction potential (E_onset_red) from the voltammogram. The onset potential is typically determined by the intersection of the tangent to the rising current of the peak and the baseline current.

-

Calculation of HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, using the following empirical equations, where the potentials are referenced against the Fc/Fc+ couple:

-

E_HOMO (eV) = -[E_onset_ox (vs Fc/Fc+) + 4.8]

-

E_LUMO (eV) = -[E_onset_red (vs Fc/Fc+) + 4.8]

The value of 4.8 eV represents the energy level of the Fc/Fc+ couple relative to the vacuum level. This value can vary slightly in the literature (e.g., up to 5.1 eV), so it is crucial to be consistent and cite the reference value used.[9]

The electrochemical band gap (E_g_electrochem) can be calculated as the difference between the LUMO and HOMO energy levels:

-

E_g_electrochem (eV) = E_LUMO - E_HOMO

Expected Electrochemical Behavior of this compound

-

Oxidation (Positive Potential Scan): The triarylamine core is electron-rich and will undergo a reversible one-electron oxidation to form a stable radical cation.[3][4][5] This process is characteristic of hole-transporting materials. The presence of the electron-donating p-tolyl groups is expected to lower the oxidation potential compared to unsubstituted triphenylamine.

-

Reduction (Negative Potential Scan): The benzaldehyde group is an electron-withdrawing moiety and will undergo an irreversible reduction. The irreversibility is due to the high reactivity of the resulting radical anion, which can undergo subsequent chemical reactions such as dimerization.

The following diagram illustrates the expected cyclic voltammogram.

References

- 1. 4-(Di-p-tolylamino)benzaldehyde | CymitQuimica [cymitquimica.com]

- 2. 4-(Di-p-tolylamino)benzaldehyde | 42906-19-4 | TCI EUROPE N.V. [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. echemi.com [echemi.com]

- 8. ukdiss.com [ukdiss.com]

- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

Theoretical Determination of Frontier Molecular Orbital Energies for 4-Di-p-tolylamino-benzaldehyde: A DFT-Based Protocol

An In-Depth Technical Guide:

This guide provides a comprehensive, field-proven methodology for the theoretical calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 4-Di-p-tolylamino-benzaldehyde. This molecule, a key building block in organic electronics, serves as an exemplary case study for applying modern computational chemistry techniques to predict the electronic properties of functional materials. We will move beyond a simple recitation of steps to explore the underlying rationale for our methodological choices, ensuring a robust and reproducible workflow grounded in Density Functional Theory (DFT).

Introduction: The "Why" Behind Frontier Orbital Calculations

This compound, also known as 4-Formyl-4',4''-dimethyltriphenylamine, is a derivative of the triphenylamine (TPA) core. TPA-based molecules are cornerstones in the field of organic electronics, prized for their exceptional hole-transporting capabilities and thermal stability.[1][2] These properties are critical for the performance of devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), where the efficient movement of charge carriers is paramount.[1]

The electronic behavior of such molecules is fundamentally governed by their frontier molecular orbitals: the HOMO and the LUMO.[3][4]

-

HOMO (Highest Occupied Molecular Orbital): This orbital represents the highest energy level occupied by electrons. Its energy level corresponds to the ionization potential and indicates the molecule's ability to donate an electron. In materials science, a higher HOMO level facilitates hole injection from the anode into the organic layer.[5]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level devoid of electrons. Its energy relates to the electron affinity and signifies the molecule's ability to accept an electron. The LUMO level is crucial for electron transport.[3]

-

The HOMO-LUMO Gap (E_g): The energy difference between these two orbitals is the HOMO-LUMO gap. This gap is the lowest energy electronic excitation possible for the molecule and is a primary determinant of its optical and electronic properties, including its color and stability.[4] A smaller gap generally correlates with higher reactivity and absorption at longer wavelengths.[4]

Predicting these energy levels in silico before undertaking complex and expensive synthesis provides invaluable insight, enabling researchers to screen potential candidates and rationally design materials with tailored electronic properties for next-generation devices.[6]

Theoretical Foundation: Why Density Functional Theory (DFT)?

To calculate the HOMO and LUMO energies, we employ Density Functional Theory (DFT), a powerful quantum mechanical modeling method. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering a remarkable balance of accuracy and computational efficiency, especially for medium to large organic molecules.[7][8]

Our chosen methodology combines the B3LYP hybrid functional with the 6-31G(d) basis set . This is a widely adopted and validated combination for organic molecules for several key reasons:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional, meaning it incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources.[7] This mixing often corrects for some of the inherent limitations of pure DFT functionals, providing reliable geometric and electronic property predictions for a vast range of organic systems.[9][10][11]

-

6-31G(d) Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. 6-31G(d) is a Pople-style split-valence basis set. The "6-31G" part indicates how core and valence electrons are described, and the "(d)" signifies the addition of polarization functions on heavy (non-hydrogen) atoms. These polarization functions add flexibility to the orbitals, allowing for a more accurate description of chemical bonding and electron distribution, which is critical for obtaining reliable HOMO/LUMO energies.[7]

This level of theory, B3LYP/6-31G(d), serves as an industry-standard starting point, providing results that correlate well with experimental data for many TPA derivatives and other conjugated organic molecules.[6][9]

Computational Workflow: A Self-Validating Protocol

The following protocol outlines the complete workflow using the Gaussian suite of programs, a common platform for electronic structure calculations.[12][13] The logic is transferable to other quantum chemistry software packages.

Caption: A step-by-step workflow for calculating HOMO/LUMO levels using DFT.

-

Obtain Initial Coordinates: The 3D structure of this compound can be built using molecular modeling software like GaussView, Avogadro, or ChemDraw. The IUPAC name is 4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde.[14]

-

Pre-optimization: Perform a quick geometry optimization using a low-cost method like molecular mechanics (e.g., UFF). This step cleans the initial structure, removing any unrealistic bond lengths or angles, which ensures a smoother and faster convergence of the subsequent DFT calculation.[13]

Create a text file (e.g., molecule.com) with the following structure. This input file instructs the Gaussian program on exactly what to calculate.[12]

Causality Behind the Keywords:

-

%nprocshared=4, %mem=8GB: These lines allocate computational resources (4 CPU cores, 8 GB of memory). Adjust based on your hardware.

-

%chk=molecule.chk: This saves a checkpoint file, which stores the results of the calculation, including the final geometry and orbitals.

-

#p: The 'p' stands for 'print', requesting more detailed output.

-

Opt: This keyword requests a geometry optimization to find the molecule's lowest energy conformation.[15]

-

Freq: This keyword requests a frequency calculation. This is a crucial self-validation step. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, the structure is a transition state, not a stable minimum, and the geometry must be re-optimized.[15]

-

B3LYP/6-31G(d): This specifies the level of theory as discussed previously.[7]

-

Title: A descriptive title for your calculation.

-

0 1: This line specifies the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet, as all electrons are paired).

Execute the calculation from the command line by submitting the input file to Gaussian.[12]

This command runs the Gaussian 16 program, takes molecule.com as input, and writes the output to molecule.log.

The output file contains a wealth of information. The key results are typically found near the end of the file.

-

Confirm Successful Optimization: Search for "Optimization completed" to ensure the geometry optimization finished successfully.

-

Verify Minimum Energy Structure: Search for "Frequencies --". The lowest frequencies should all be positive numbers. If any are negative (often printed as negative), it indicates an imaginary frequency, and the optimization did not find a true minimum.

-

Extract HOMO/LUMO Energies: Search for "Alpha occ. eigenvalues". The last listed value is the HOMO energy. The subsequent line, under "Alpha virt. eigenvalues", will list the LUMO energy as the first value. These energies are given in Hartrees and must be converted to electron volts (eV) for practical use (1 Hartree ≈ 27.2114 eV).

Data Presentation and Interpretation

Caption: Conceptual energy level diagram of HOMO, LUMO, and the energy gap.

All quantitative data from the calculation should be summarized for clarity.

| Parameter | Value/Method | Rationale |

| Software | Gaussian 16 | Industry-standard quantum chemistry package.[12] |

| Functional | B3LYP | Proven hybrid functional for organic electronics.[7][9] |

| Basis Set | 6-31G(d) | Provides a good balance of accuracy and cost.[7] |

| Job Type | Optimization & Frequency | Ensures a stable, minimum energy structure.[15] |

| Solvent Model | Gas Phase | Provides baseline intrinsic properties. |

| Property | Value (Hartrees) | Value (eV) | Significance |

| HOMO Energy | (Value from .log) | (Calculated) | Correlates with ionization potential (hole injection).[5] |

| LUMO Energy | (Value from .log) | (Calculated) | Correlates with electron affinity (electron injection).[3] |

| HOMO-LUMO Gap | (Calculated) | (Calculated) | Determines optical properties and kinetic stability.[4] |

Interpreting the Results: The calculated HOMO and LUMO energies provide a quantitative prediction of the molecule's charge transport capabilities. These values can be compared with experimental data (e.g., from cyclic voltammetry[16]) or with values for other known materials to benchmark its potential performance in a device. For instance, to ensure efficient hole injection from an Indium Tin Oxide (ITO) anode (work function ~4.8 eV), the HOMO level of the material should be closely matched to this value.[5] The distribution of the HOMO and LUMO electron density, which can be visualized using GaussView, reveals which parts of the molecule are involved in electron donation and acceptance, respectively.[17] For a D-π-A (Donor-pi bridge-Acceptor) molecule like this, the HOMO is typically localized on the electron-rich di-p-tolylamine donor moiety, while the LUMO is often localized on the benzaldehyde acceptor group.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(Di-p-tolylamino)benzaldehyde | 42906-19-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. ossila.com [ossila.com]

- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. inpressco.com [inpressco.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medium.com [medium.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-(Bis(p-tolyl)amino)benzaldehyde | C21H19NO | CID 170701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Triarylamine Derivatives in Organic Electronics

Abstract

Triarylamine (TAA) derivatives have emerged as a cornerstone class of materials in the field of organic electronics, catalyzing significant advancements in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs). Their versatile electronic properties, excellent film-forming capabilities, and tunable molecular structures make them ideal candidates for a variety of functions, most notably as hole-transporting materials (HTMs). This guide provides a comprehensive overview of the synthesis, fundamental properties, and diverse applications of triarylamine derivatives. We will delve into the causal relationships behind experimental choices in material design and device fabrication, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Rise of Triarylamines in Organic Electronics

The core structure of a triarylamine consists of a central nitrogen atom bonded to three aromatic rings. This propeller-like, three-dimensional structure is crucial as it can prevent strong intermolecular interactions and crystallization, leading to the formation of stable amorphous films, a desirable characteristic for fabricating uniform thin-film devices.[1] The nitrogen atom's lone pair of electrons readily delocalizes into the aromatic rings, resulting in a high highest occupied molecular orbital (HOMO) energy level. This inherent electron-rich nature makes triarylamines excellent hole-transporting materials, facilitating the efficient injection and transport of positive charge carriers in electronic devices.

The versatility of triarylamine chemistry allows for straightforward modification of the peripheral aryl groups. By introducing various electron-donating or electron-withdrawing substituents, the electronic and photophysical properties, such as HOMO/LUMO energy levels, absorption/emission spectra, and charge carrier mobility, can be precisely tuned to meet the specific requirements of different optoelectronic applications.[2]

Synthetic Methodologies: Building the Molecular Architecture

The synthesis of triarylamine derivatives is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are the most widely employed methods, offering high yields and broad functional group tolerance.

Ullmann Condensation

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds. It typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base.

Example Protocol: Synthesis of a simple triarylamine derivative

-

Combine diphenylamine (1 equivalent), an aryl iodide (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents) in a reaction flask.

-

Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

Heat the reaction mixture to reflux (typically 120-180 °C) for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired triarylamine derivative.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and often more efficient alternative to the Ullmann condensation. It utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with an amine.[3]

Example Protocol: Synthesis of a polytriarylamine via Suzuki Coupling

A common method for synthesizing polytriarylamines is through palladium-catalyzed Suzuki coupling.

-

An asymmetrically bifunctionalized bromo boronate of the triarylamine repeat unit is prepared.

-

A homo-condensation reaction is then carried out using a palladium catalyst.

-

Purification of the resulting crude polymer is essential to obtain the final product as a yellow solid.

Diagram: Synthetic Pathways to Triarylamine Derivatives

Caption: Common synthetic routes to triarylamine derivatives.

Core Properties and Structure-Property Relationships

The performance of triarylamine derivatives in organic electronic devices is dictated by a combination of their electronic, optical, and thermal properties. Understanding the relationship between molecular structure and these properties is paramount for rational material design.

Electronic Properties

The key electronic parameters for triarylamine derivatives are their HOMO and LUMO energy levels. For efficient hole injection from the anode and transport to the emissive or active layer, the HOMO level of the triarylamine HTM should be well-aligned with the work function of the anode (e.g., ITO) and the HOMO level of the adjacent layer.[4] Cyclic voltammetry is a standard electrochemical technique used to determine these energy levels.[5]

The introduction of electron-donating groups (e.g., alkoxy, alkyl, or dimethylamino) onto the aryl rings increases the electron density on the nitrogen atom, leading to a higher HOMO energy level.[6][7] Conversely, electron-withdrawing groups (e.g., cyano or fluoro) lower the HOMO energy level. The LUMO energy level can also be tuned, which is important for ensuring a large energy barrier for electron injection from the emissive layer, thus confining electrons within that layer and promoting efficient recombination.[8]

Optical Properties

For applications in transparent devices like solar cells, it is crucial that the HTM does not absorb light in the visible region where the active layer absorbs. Many triarylamine derivatives are designed to be transparent in this range.[1][5] Their absorption properties can be characterized using UV-vis spectroscopy. Photoluminescence (PL) spectroscopy is used to study their emission properties, which is particularly relevant when they are used as emitters in OLEDs.[3]

Thermal and Morphological Stability

High thermal stability is essential for the long-term operational stability of organic electronic devices. Thermogravimetric analysis (TGA) is used to determine the decomposition temperature of the materials, with many triarylamine derivatives exhibiting high thermal stability, often exceeding 400 °C.[4][9]

The ability to form stable amorphous films is another critical property. The non-planar, propeller-like structure of triarylamines inhibits crystallization and promotes the formation of smooth, uniform thin films.[1] Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg), which is a measure of the stability of the amorphous state. A high Tg is desirable to prevent morphological changes in the film during device operation, especially at elevated temperatures.[10]

Table 1: Key Properties of Representative Triarylamine Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Tg (°C) | Application | Reference |

| Spiro-OMeTAD | -5.22 | -2.10 | 121 | PSCs, OLEDs | [11] |

| STR0 | -5.10 | -2.14 | 148 | PSCs | [10][11] |

| STR1 | -5.13 | -2.06 | 135 | PSCs | [10][11] |

| DVTPD | -5.3 | -2.2 | N/A | Polymer Solar Cells | [8] |

| TPAmPPC | N/A | N/A | N/A | OLEDs (TADF) | [12][13] |

Applications in Organic Electronic Devices

The tunable properties of triarylamine derivatives have led to their widespread use in a variety of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, triarylamines are primarily used as hole-transporting materials. They facilitate the transport of holes from the anode to the emissive layer, where they recombine with electrons to produce light. The high mobility and appropriate energy level alignment of triarylamine-based HTMs contribute to high device efficiencies and low operating voltages.[14]

More recently, triarylamine derivatives have also been engineered to function as the emissive material itself, particularly in the development of materials for thermally activated delayed fluorescence (TADF). By carefully designing the molecular structure to achieve a small energy gap between the lowest singlet and triplet excited states, these materials can harvest both singlet and triplet excitons for light emission, leading to theoretical internal quantum efficiencies of up to 100%.[12][13] Green OLEDs based on a triarylamine-pyridine-carbonitrile TADF emitter have demonstrated exceptional external quantum efficiencies approaching 40%.[12][13]

Organic Photovoltaics (OPVs)

In OPVs, triarylamine derivatives can be used as hole-transporting/electron-blocking layers, or as electron donor materials in the active layer. As a hole-transporting layer, they facilitate the extraction of holes from the active layer to the anode while blocking electrons, thus reducing recombination losses. Crosslinkable triarylamine-based materials have been developed to create solvent-resistant layers, enabling the fabrication of solution-processed multilayer devices.[8]

Perovskite Solar Cells (PSCs)

Triarylamines have become the dominant class of hole-transporting materials in high-performance PSCs. The benchmark HTM, spiro-OMeTAD, is a triarylamine derivative. The role of the HTM in a PSC is to efficiently extract holes from the perovskite absorber layer and transport them to the electrode, while simultaneously blocking electrons.[4][9]